C-5 Hydroxymethyl Retains Full Potency Against cfr-Positive S. aureus Whereas Acetamidomethyl Loses 16- to 32-Fold Activity
In a direct head-to-head comparison using isogenic S. aureus strain pairs with and without the cfr gene, the 5-hydroxymethyl-substituted oxazolidinone (compound 1, the B-ring difluoro analog of TR-700) maintained an MIC of 0.5 μg/mL regardless of cfr status. In contrast, linezolid (which bears a 5-acetamidomethyl group) exhibited an 8- to 16-fold increase in MIC in cfr-positive strains, rising from 2 μg/mL (cfr-negative) to 8–16 μg/mL (cfr-positive). Against the clinical cfr-positive isolate 42262, linezolid MIC reached 16 μg/mL versus 0.5 μg/mL for the hydroxymethyl compound—a 32-fold differential [1]. The activity retention of the hydroxymethyl group against cfr strains is attributed to reduced steric clash with the C-8 methyl group introduced by Cfr methylation at A2503 of 23S rRNA [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against cfr-positive vs. cfr-negative S. aureus strains |
|---|---|
| Target Compound Data | Compound 1 (B-ring difluoro, C-5 hydroxymethyl analog): MIC = 0.5 μg/mL against both cfr-positive and cfr-negative isogenic strain pairs (RN4220, CM05, 29213 backgrounds) |
| Comparator Or Baseline | Linezolid (C-5 acetamidomethyl): MIC = 2 μg/mL (cfr-negative) → 8–16 μg/mL (cfr-positive); Radezolid (C-5 acetamidomethyl): MIC = 0.5 μg/mL (cfr-negative) → 1–2 μg/mL (cfr-positive) |
| Quantified Difference | Hydroxymethyl compound: 0-fold change (cfr+ vs. cfr−). Linezolid: 4- to 8-fold increase; 32-fold higher absolute MIC in clinical cfr+ isolate 42262. Acetamide compounds: 2- to 4-fold increase in MIC against cfr+ strains. |
| Conditions | Broth microdilution per CLSI guidelines; S. aureus strains: RN4220(pLI50)/RN4220(pLXM1), CM05Δ/CM05, ATCC 29213/29213(p42262), and clinical isolate 42262. MIC values represent at least three independent experiments yielding identical results. |
Why This Matters
This quantitative differential means that laboratories screening compounds against cfr-positive MRSA panels cannot substitute linezolid or other acetamidomethyl oxazolidinones for a 5-hydroxymethyl analog; the target compound provides the necessary chemical scaffold for accurate resistance profiling.
- [1] Locke JB, Finn J, Hilgers M, Morales G, Rahawi S, Kedar GC, Picazo JJ, Im W, Shaw KJ, Stein JL. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy. 2010;54(12):5337-5343. Table 2: MIC values for cfr-positive and cfr-negative isogenic S. aureus strain pairs. DOI: 10.1128/AAC.00663-10 View Source
